![molecular formula C24H28N4O2S B2675458 2-[4-(cyclohexylamino)quinazolin-2-yl]sulfanyl-N-(4-ethoxyphenyl)acetamide CAS No. 422533-44-6](/img/structure/B2675458.png)
2-[4-(cyclohexylamino)quinazolin-2-yl]sulfanyl-N-(4-ethoxyphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “2-[4-(cyclohexylamino)quinazolin-2-yl]sulfanyl-N-(4-ethoxyphenyl)acetamide” is a quinazoline derivative. Quinazoline and its derivatives are nitrogen-containing heterocycles that have received significant attention due to their wide range of biopharmaceutical activities .
Molecular Structure Analysis
Quinazolinone is a heterocyclic chemical compound, a quinazoline with a carbonyl group in the C4N2 ring . The molecular structure of “2-[4-(cyclohexylamino)quinazolin-2-yl]sulfanyl-N-(4-ethoxyphenyl)acetamide” would be similar, with additional functional groups attached .科学的研究の応用
Quinazoline Derivatives in Medicinal Chemistry
Quinazoline derivatives are a prominent class of compounds in medicinal chemistry, known for their wide range of biological activities. These activities include antimicrobial, antitumor, anti-inflammatory, and more. The quinazoline nucleus, being a stable heterocyclic moiety, allows for the introduction of various bioactive groups, enhancing the compound's medicinal properties (Tiwary et al., 2016). This adaptability makes quinazoline derivatives a valuable scaffold for developing new therapeutic agents.
Anticancer Applications
Quinazoline derivatives have been extensively studied for their anticancer properties. They are known to inhibit several kinases, including EGFR, which plays a crucial role in the proliferation of cancer cells. This inhibition mechanism is pivotal in the treatment of various cancers, making quinazoline derivatives potent anticancer agents. The research has led to the identification of novel quinazoline compounds with improved efficacy and specificity against cancer targets, highlighting their potential in oncology (Ravez et al., 2015).
Antimicrobial and Antiviral Properties
The structural versatility of quinazoline derivatives also extends to antimicrobial and antiviral applications. These compounds exhibit significant activity against a range of microbial pathogens and viruses, offering potential pathways for the development of new antimicrobial and antiviral therapies. The ability to modify the quinazoline core structure to target specific pathogens or viral mechanisms underlines the compound class's utility in addressing infectious diseases (Masini et al., 2013).
Optoelectronic Materials
Beyond biomedical applications, quinazoline derivatives have found use in optoelectronic materials. Their incorporation into π-extended conjugated systems has been explored for the development of luminescent materials, organic light-emitting diodes (OLEDs), and other electronic devices. The quinazoline and pyrimidine rings contribute to the electronic properties of these materials, demonstrating the compound's versatility beyond pharmacology (Lipunova et al., 2018).
将来の方向性
Quinazoline and its derivatives have been the focus of significant research due to their wide range of biological activities . Future research may continue to explore the potential applications of “2-[4-(cyclohexylamino)quinazolin-2-yl]sulfanyl-N-(4-ethoxyphenyl)acetamide” in various fields of scientific research and industry.
特性
IUPAC Name |
2-[4-(cyclohexylamino)quinazolin-2-yl]sulfanyl-N-(4-ethoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N4O2S/c1-2-30-19-14-12-18(13-15-19)25-22(29)16-31-24-27-21-11-7-6-10-20(21)23(28-24)26-17-8-4-3-5-9-17/h6-7,10-15,17H,2-5,8-9,16H2,1H3,(H,25,29)(H,26,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIBFMKXWWYUUKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CSC2=NC3=CC=CC=C3C(=N2)NC4CCCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(cyclohexylamino)quinazolin-2-yl]sulfanyl-N-(4-ethoxyphenyl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

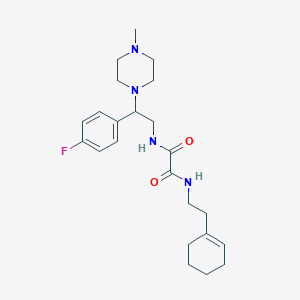
![6-methoxy-1H,2H,3H-pyrrolo[2,3-b]pyridine](/img/structure/B2675377.png)
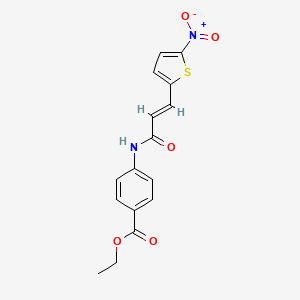
![Methyl 2-[3-(4-nitrophenyl)-1,2,4-oxadiazol-5-yl]phenyl sulfoxide](/img/structure/B2675380.png)
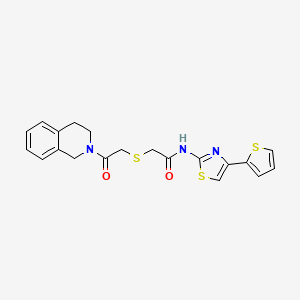
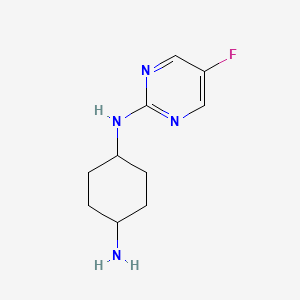

![6-methyl-4-[3-(trifluoromethyl)benzyl]-4H-1,2,4-benzothiadiazine 1,1-dioxide](/img/structure/B2675388.png)
![N-(2,6-dichloro-3-methylphenyl)-15-methyltetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaene-15-carboxamide](/img/structure/B2675390.png)
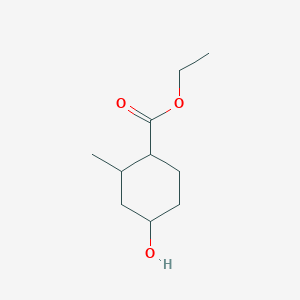
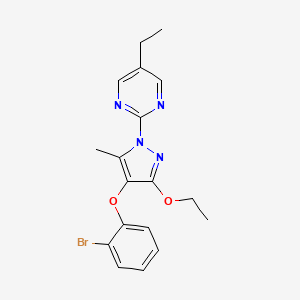
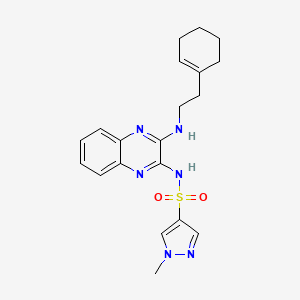
![3-(4-Ethoxybenzoyl)-6,8-difluoro-1-[(3-methoxyphenyl)methyl]quinolin-4-one](/img/structure/B2675397.png)
![(E)-2-(benzylsulfonyl)-N-(4-methoxy-3,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2675398.png)